molecular formula C9H10ClNO3 B13509955 Ethyl 3-amino-5-chloro-2-hydroxybenzoate

Ethyl 3-amino-5-chloro-2-hydroxybenzoate

Cat. No.: B13509955
M. Wt: 215.63 g/mol
InChI Key: ABQOUHSCTIMYFR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-chloro-2-hydroxybenzoate is an organic compound with a complex structure that includes an ethyl ester group, an amino group, a chlorine atom, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-chloro-2-hydroxybenzoate typically involves the esterification of 3-amino-5-chloro-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-chloro-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 3-amino-5-chloro-2-oxobenzoate.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-5-chloro-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-5-chloro-2-hydroxybenzoate: Similar in structure but with different substituents.

    This compound: Another similar compound with variations in the position of the amino and hydroxyl groups.

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, chlorine atom, and hydroxyl group on the benzene ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

ethyl 3-amino-5-chloro-2-hydroxybenzoate

InChI

InChI=1S/C9H10ClNO3/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4,12H,2,11H2,1H3

InChI Key

ABQOUHSCTIMYFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)N)O

Origin of Product

United States

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